4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine
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Overview
Description
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the pyrazole moiety: This step involves the reaction of the pyrimidine intermediate with 1,3-dimethyl-1H-pyrazole under suitable conditions.
Methoxyethyl substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the chloro group or the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized pyrimidines.
Scientific Research Applications
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(1-methoxyethyl)pyrimidine: Lacks the pyrazole moiety.
6-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine: Lacks the chloro group.
4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine: Lacks the methoxyethyl group.
Uniqueness
The unique combination of the chloro, pyrazole, and methoxyethyl groups in 4-Chloro-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine may confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
Molecular Formula |
C12H15ClN4O |
---|---|
Molecular Weight |
266.73 g/mol |
IUPAC Name |
4-chloro-6-(1,3-dimethylpyrazol-4-yl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C12H15ClN4O/c1-7-9(6-17(3)16-7)10-5-11(13)15-12(14-10)8(2)18-4/h5-6,8H,1-4H3 |
InChI Key |
UQSZIJPRKLHZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)C(C)OC)Cl)C |
Origin of Product |
United States |
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